2-(Difluoromethyl)-1H-indole 2-(Difluoromethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 916914-03-9
VCID: VC3817078
InChI: InChI=1S/C9H7F2N/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9,12H
SMILES: C1=CC=C2C(=C1)C=C(N2)C(F)F
Molecular Formula: C9H7F2N
Molecular Weight: 167.15 g/mol

2-(Difluoromethyl)-1H-indole

CAS No.: 916914-03-9

Cat. No.: VC3817078

Molecular Formula: C9H7F2N

Molecular Weight: 167.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-1H-indole - 916914-03-9

Specification

CAS No. 916914-03-9
Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
IUPAC Name 2-(difluoromethyl)-1H-indole
Standard InChI InChI=1S/C9H7F2N/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9,12H
Standard InChI Key PHVLPXJEJXMWRT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(N2)C(F)F
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)C(F)F

Introduction

Synthetic Methodologies

The synthesis of 2-(difluoromethyl)-1H-indole remains underexplored, but strategies for analogous 2-fluoroindoles and difluoromethylated compounds provide valuable templates.

Difluorocarbene-Mediated Cyclization

Recent advances utilize difluorocarbene (CF₂) generated from halodifluoroalkyl reagents (e.g., BrCF₂COOEt) to construct fluorinated indoles. In a formal [4+1] cyclization, ortho-vinylanilines react with difluorocarbene to form 2-fluoroindoles . While this method targets monofluoro substitution, modifying the electrophilic reagent to incorporate a difluoromethyl group (-CF₂H) could theoretically yield 2-(difluoromethyl)-1H-indole. Key steps include:

  • Difluorocarbene Generation:

    BrCF2COOEt+BaseCF2+Byproducts\text{BrCF}_2\text{COOEt} + \text{Base} \rightarrow \text{CF}_2 + \text{Byproducts}
  • Cyclization: Intramolecular Michael addition of the ortho-vinylaniline intermediate forms the indole core .

Functional Group Transformations

Alternative routes may involve late-stage difluoromethylation of preformed indoles. For example, transition-metal-catalyzed C-H bond activation could enable direct -CF₂H installation at the C2 position, though such methods are yet to be reported for this compound.

Challenges and Future Directions

Synthetic Limitations

Current methods for fluorinated indoles prioritize monofluoro or trifluoromethyl groups. Developing regioselective difluoromethylation at the C2 position remains a challenge, requiring innovative reagents or catalytic systems.

Pharmacological Optimization

Further studies are needed to evaluate the metabolic stability and toxicity profile of 2-(difluoromethyl)-1H-indole. Computational modeling and in vitro assays could prioritize derivatives for preclinical testing.

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